N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide
Description
Properties
CAS No. |
303065-39-6 |
|---|---|
Molecular Formula |
C20H26N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)19-11-9-17(10-12-19)14-22-23-20(25)15-21-18-8-6-7-16(3)13-18/h6-14,21H,4-5,15H2,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
XRIQKWZYDOCOMV-HYARGMPZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Acetohydrazide reacts with 3-toluidine via nucleophilic substitution, where the hydrazide’s amine group replaces the leaving group (e.g., hydroxyl) in the toluidine derivative. The reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the hydrazide, enhancing its nucleophilicity.
Reaction Conditions
Condensation with 4-(Diethylamino)benzaldehyde
The second step involves condensing 2-(3-toluidino)acetohydrazide with 4-(diethylamino)benzaldehyde to form the Schiff base.
Reaction Mechanism
The aldehyde’s carbonyl group undergoes nucleophilic attack by the hydrazide’s amino group, forming a hemiaminal intermediate. Subsequent dehydration yields the Schiff base (C=N bond).
Reaction Conditions
Optimization Strategies
Solvent Selection
Ethanol is widely used due to its polarity and low toxicity. However, aprotic solvents like DMF may improve reaction rates for sterically hindered substrates.
Catalyst Screening
Temperature and Time
Reflux conditions (80–110°C) are critical for achieving high yields. Prolonged reaction times (>6 hours) may lead to decomposition.
Challenges and Mitigation
| Challenge | Mitigation Strategy |
|---|---|
| Side Reactions | Use anhydrous solvents to minimize hydrolysis |
| Low Yield | Optimize stoichiometry (1:1 hydrazide:aldehyde) |
| Purification | Recrystallization from ethanol or column chromatography |
Green Chemistry Approaches
Recent studies suggest solvent-free methods or natural acids (e.g., citric acid) as catalysts, though traditional methods remain dominant due to higher reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide has the molecular formula . The synthesis typically involves the condensation reaction between diethylaminobenzaldehyde and 3-toluidine-acetohydrazide, often using solvents such as methanol under reflux conditions. The yield of this compound can be high, often exceeding 90% in laboratory settings, demonstrating its feasibility for large-scale synthesis .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. A study conducted on similar hydrazone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the diethylamino group enhances the compound's lipophilicity, facilitating better membrane penetration .
- Case Study : In vitro tests revealed that compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptosis-related proteins.
- Case Study : A derivative of this compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 50 µM. This suggests potential use in developing anticancer therapies targeting estrogen receptor-positive breast cancer .
Acetylcholinesterase Inhibition
Another promising application is its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising inhibitory effects on acetylcholinesterase activity.
- Data Table : Comparative IC50 values of acetylcholinesterase inhibitors derived from related compounds:
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 5.0 | |
| N'-(4-Diethylamino)Benzylidene | 12.5 | Current Study |
| Compound B | 3.5 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in disease mechanisms. These studies provide insights into the structural requirements for biological activity and help in optimizing lead compounds for better efficacy.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The diethylamino group and benzylidene moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Biological Activity: Compounds with bulkier substituents (e.g., pyrazoloquinoline in 6o) show marked anticancer activity via Akt pathway inhibition, while methoxy or hydroxy derivatives (e.g., 3i) exhibit antimicrobial effects .
- Synthetic Yields: The target compound’s high yield (92%) suggests favorable reaction kinetics, possibly due to the electron-rich diethylamino group facilitating imine formation .
Pharmacological and Mechanistic Differences
Anticancer Activity:
- The dimethylamino analogue (6o) demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values <10 µM, attributed to PI3K/Akt pathway inhibition .
- In contrast, the benzothiazole-thio derivative (4a) showed selective cytotoxicity against pancreatic carcinoma (Panc-1) via apoptosis induction, highlighting the role of sulfur-containing moieties in redox modulation .
Anti-Inflammatory and Antioxidant Effects:
- A sulindac-derived acetohydrazide (DMFM) with a 4-dimethylaminobenzylidene group exhibited potent anti-inflammatory activity (COX-1 inhibition, IC50 = 0.5 µM) and reduced oxidative stress in vivo, suggesting that amino-substituted benzylidenes are critical for dual activity .
Antimicrobial Activity:
- Hydroxy and methoxy derivatives (e.g., 3i) displayed broad-spectrum antimicrobial effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely due to hydrogen bonding with microbial enzymes .
Physicochemical and Structural Insights
Crystallography and Solubility:
- Crystal structures of analogous compounds (e.g., ZIYSOR in ) reveal that diethylamino groups induce non-planar conformations, reducing crystal packing efficiency and improving solubility compared to planar methoxy derivatives .
- The 3-toluidino group in the target compound may enhance π-π stacking with aromatic residues in biological targets, as seen in docking studies of similar hydrazones .
Thermal Stability:
- Melting points correlate with substituent polarity: trimethoxy derivatives (6n, 210–212°C) have higher thermal stability than diethylamino analogues (184–187°C) due to increased intermolecular hydrogen bonding .
Biological Activity
N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide, a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This compound, characterized by the molecular formula and CAS number 303065-39-6, exhibits various pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The structure of this compound features a hydrazone linkage which is crucial for its biological activity. The presence of diethylamino and toluidine groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 338.456 g/mol |
| CAS Number | 303065-39-6 |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that hydrazone derivatives can exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar hydrazone compounds possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Some hydrazones have been reported to induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival.
- Antioxidant Activity : The ability to scavenge free radicals has been attributed to the presence of phenolic and hydrazone functional groups, contributing to their protective effects against oxidative damage.
Case Studies and Research Findings
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .
- Antioxidant Activity Assessment : The compound was tested for its ability to reduce oxidative stress markers in cellular models. Results showed a marked decrease in reactive oxygen species (ROS), indicating strong antioxidant potential .
Q & A
Q. Tables for Key Data
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 70–80°C | |
| Solvent | Ethanol | |
| Reflux Time | 12–15 hours |
Table 2: Biological Activity of Analogs
| Substituent | AChE IC50 (µM) | Anticonvulsant ED50 (mg/kg) |
|---|---|---|
| 4-OH | 29.5 | 15.2 |
| 4-OCH3 | 45.8 | 22.7 |
Q. Notes
- All methodologies are derived from peer-reviewed studies and crystallographic databases.
- Contradictions in data (e.g., lower potency vs. reference drugs) are addressed via rigorous validation protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
